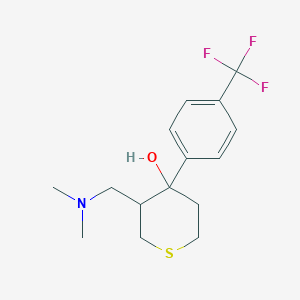
3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol is a synthetic organic compound characterized by the presence of a thian-4-ol ring substituted with a dimethylamino group and a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol typically involves the following steps:
Formation of the Thian-4-ol Ring: The thian-4-ol ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Substitution with Dimethylamino Group:
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via electrophilic aromatic substitution reactions, utilizing reagents such as trifluoromethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
3-((Dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-thiopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted thian-
属性
分子式 |
C15H20F3NOS |
|---|---|
分子量 |
319.4g/mol |
IUPAC 名称 |
3-[(dimethylamino)methyl]-4-[4-(trifluoromethyl)phenyl]thian-4-ol |
InChI |
InChI=1S/C15H20F3NOS/c1-19(2)9-13-10-21-8-7-14(13,20)11-3-5-12(6-4-11)15(16,17)18/h3-6,13,20H,7-10H2,1-2H3 |
InChI 键 |
ADSAQTUAGOVXJN-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSCCC1(C2=CC=C(C=C2)C(F)(F)F)O |
规范 SMILES |
CN(C)CC1CSCCC1(C2=CC=C(C=C2)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















